4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,(R)-(9CI)
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Overview
Description
4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) is a chemical compound with the molecular formula C10H10N4O3S It is characterized by the presence of a thiazolidine ring, a carboxamide group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) typically involves the reaction of thiazolidine-4-carboxylic acid with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of 4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: A precursor in the synthesis of 4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI).
4-Nitroaniline: Another precursor used in the synthesis.
Thiazolidinediones: A class of compounds with a similar thiazolidine ring structure, known for their antidiabetic properties.
Uniqueness
4-Thiazolidinecarboxamide,N-(4-nitrophenyl)-,®-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11N3O3S |
---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
(4R)-N-(4-nitrophenyl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C10H11N3O3S/c14-10(9-5-17-6-11-9)12-7-1-3-8(4-2-7)13(15)16/h1-4,9,11H,5-6H2,(H,12,14)/t9-/m0/s1 |
InChI Key |
BWQSMAOIGFTADH-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@H](NCS1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1C(NCS1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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